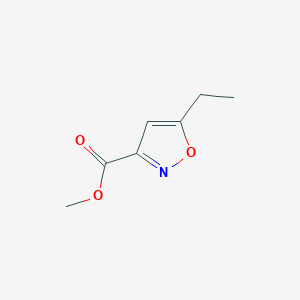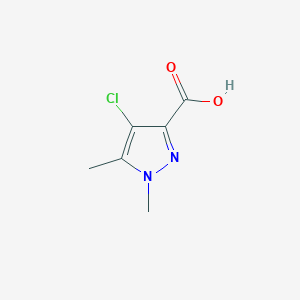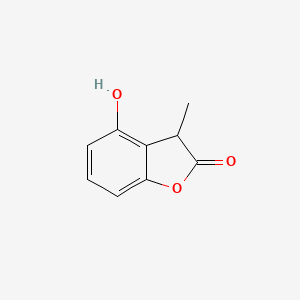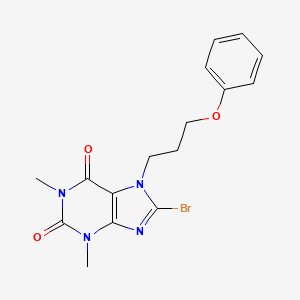
2-(4-Nitrophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidinecarboxylate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrophenyl, quinolinylsulfonyl, and piperidinecarboxylate groups. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the nitrophenyl group could contribute to the compound’s reactivity, and the piperidinecarboxylate group could influence its solubility .Scientific Research Applications
Molecular Structure and Synthesis Applications
Research on quinolinones, a class of bicyclic organic compounds related to the chemical structure of interest, has indicated their utility as versatile building blocks in pharmacy, medicine, physics, and engineering due to the adaptability of their molecular structures with different ligands. The study of novel quinolinone structures, including derivatives with bromine and nitrobenzyl ligands, has provided insights into their synthesis, characterization, and the evaluation of crystallographic structures, demonstrating their application in developing new materials and compounds with specific desired properties (Michelini et al., 2019).
Crystallography and Molecular Docking
Further investigations into novel quinolone derivatives have elucidated their crystal structures and molecular docking studies, revealing the potential of these compounds in antimicrobial applications. Such studies provide critical insights into the molecular interactions that underlie the bioactivity of these compounds, facilitating the design of more effective therapeutic agents (Desai et al., 2017).
Modulation of Oxidative Damage
Research into piperidine nitroxides, which share structural motifs with the compound of interest, has explored their potential as therapeutic agents due to their ability to modulate oxidative damage in biological systems. This research area is particularly relevant in the context of diseases where oxidative stress plays a critical role, highlighting the therapeutic potential of these compounds in medicine (Dragutan & Mehlhorn, 2007).
Electrophilic Substitution and Aminolysis
The study of the aminolysis of sulfamate esters and related reactions in non-aqueous solvents has provided evidence consistent with concerted E2-type mechanisms. These findings are relevant for the development of novel synthetic pathways in organic chemistry, offering insights into the reactivity and potential applications of nitrophenyl compounds and their derivatives in synthesizing new chemical entities (Spillane et al., 1996).
Future Directions
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S/c27-20(16-6-8-19(9-7-16)26(29)30)15-33-23(28)18-10-13-25(14-11-18)34(31,32)21-5-1-3-17-4-2-12-24-22(17)21/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZPEBEVGEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)

![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)

![10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide](/img/structure/B2760581.png)
![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)
